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molecular formula C12H18O3 B8638375 5-(5-Oxocyclopent-1-EN-1-YL)pentyl acetate CAS No. 52477-91-5

5-(5-Oxocyclopent-1-EN-1-YL)pentyl acetate

Cat. No. B8638375
M. Wt: 210.27 g/mol
InChI Key: OMCJIVPDQODFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343949

Procedure details

To a well stirred mixture of 405 g. (4.05 moles) of calcium carbonate, 3 l. of water, and 2.5 l. of chloroform cooled to 5° C. is added simultaneously 1016 g. (4.0 moles) of 1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene (Example 56) and a solution of 648 g. (4.05 moles) of bromine in 500 ml. of carbon tetrachloride at a rate to maintain a temperature below 10° C. The mixture is stirred for half an hour after addition of the reagents and the phases are then separated. The organic phase is washed with 2% sodium thiosulfate solution, water, and saturated brine, dried (MgSO4), and evaporated in vacuo to an oil. The oil is immediately added to a refluxing slurry of 500 g. (5.0 moles) of calcium carbonate in 2.5 l of N,N-dimethylacetamide under nitrogen and the mixture is then refluxed for thirty minutes. The mixture is cooled, filtered, and partitioned between water and diethyl ether. The organic phase is washed with water and saturated brine, dried (MgSO4), and evaporated to yield 757 g. of an oil, b.p. 116°-118° C. (0.25 mm.).
Quantity
4.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene
Quantity
4 mol
Type
reactant
Reaction Step Three
Quantity
4.05 mol
Type
reactant
Reaction Step Four
Quantity
5 mol
Type
reactant
Reaction Step Five
Quantity
2.5 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].O.C([O:10][C:11]1[CH2:15][CH2:14][CH2:13][C:12]=1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22](=[O:24])[CH3:23])(=O)C.BrBr>CN(C)C(=O)C.C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[C:22]([O:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][C:12]1[C:11](=[O:10])[CH2:15][CH2:14][CH:13]=1)(=[O:24])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
4.05 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene
Quantity
4 mol
Type
reactant
Smiles
C(C)(=O)OC1=C(CCC1)CCCCCOC(C)=O
Step Four
Name
Quantity
4.05 mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
5 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
2.5 L
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixture of 405 g
ADDITION
Type
ADDITION
Details
is added simultaneously 1016 g
STIRRING
Type
STIRRING
Details
The mixture is stirred for half an hour
ADDITION
Type
ADDITION
Details
after addition of the reagents
CUSTOM
Type
CUSTOM
Details
the phases are then separated
WASH
Type
WASH
Details
The organic phase is washed with 2% sodium thiosulfate solution, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
ADDITION
Type
ADDITION
Details
The oil is immediately added to a refluxing slurry of 500 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 757 g

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCCCC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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